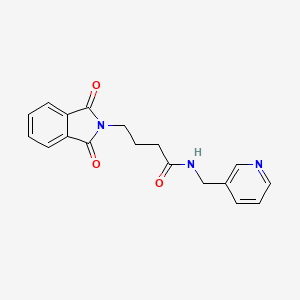

![molecular formula C13H17FN2O3S B5709234 N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to methanesulfonamide often involves complex chemical reactions, aiming at introducing specific functional groups to achieve desired properties. For example, in the context of sulfonamide derivatives, methods might involve reactions that introduce fluorophenyl groups or modifications to the sulfonamide moiety to alter the compound's reactivity and interaction capabilities.

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamide derivatives are crucial for understanding their chemical behavior and potential applications. These structures are characterized by specific geometric parameters, such as torsion angles and hydrogen bonding patterns, which can significantly influence their biological activity and interaction with other molecules. For instance, studies have shown how different conformations and hydrogen bonding arrangements in sulfonamides impact their molecular packing and intermolecular interactions (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamides, including those with fluorophenyl groups, participate in various chemical reactions that modify their structure and properties. These reactions can include nucleophilic substitutions, rearrangements, and conjugate additions, influenced by the specific functional groups present in the molecule. The ability to undergo these reactions makes sulfonamides versatile compounds for synthetic applications (P. Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science, pharmaceuticals, and chemical synthesis. The detailed analysis of these properties requires experimental studies and computational modeling to predict and understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, including its reactivity, stability, and interaction with other chemical entities, are central to its potential applications. These properties are determined by the compound's electronic structure, functional groups, and molecular conformation. Understanding these properties is crucial for exploring the compound's use in chemical synthesis, biological systems, and materials science.

References

Danielle L Jacobs, B. Chan, & Abby R. O'Connor. (2013). N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Acta crystallographica. Section C, Crystal structure communications. Consensus.

P. Králová, M. Maloň, J. Pospíšil, & Miroslav Soural. (2019). Rearrangement of Threonine and Serine-Based N-(3-Phenylprop-2-yn-1-yl) Sulfonamides Yields Chiral Pyrrolidin-3-ones. The Journal of organic chemistry. Consensus.

Wirkmechanismus

Target of Action

Oprea1_514147, also known as Oprea1_664305, SMR000517485, or N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, is a small molecule that primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the biosynthesis of steroid hormones and the metabolism of xenobiotics .

Mode of Action

The compound interacts with its target, HSD11B1, by inhibiting its activity . This interaction results in changes at the molecular level, affecting the function of the enzyme and subsequently influencing the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of HSD11B1 affects several biochemical pathways, including steroid hormone biosynthesis and the metabolism of xenobiotics . These pathways are crucial for various biological functions, including the regulation of inflammation, immune response, and metabolism .

Result of Action

The molecular and cellular effects of Oprea1_514147’s action are largely dependent on its inhibition of HSD11B1. By inhibiting this enzyme, the compound can potentially alter the balance of steroid hormones within the body, which could have wide-ranging effects on various physiological processes .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-6-4-11(14)5-7-12)10-13(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKWREKAZVRAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)

![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)

![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)